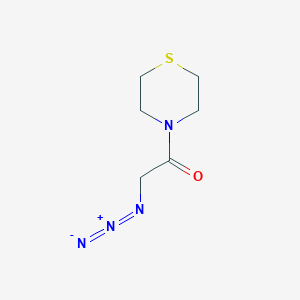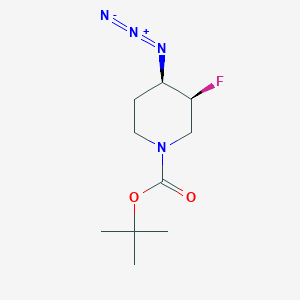
2-Azido-1-(thiomorpholin-4-yl)ethan-1-one
Descripción general
Descripción
“2-Azido-1-(thiomorpholin-4-yl)ethan-1-one” is a chemical compound with the molecular formula C6H10N4OS . It has a molecular weight of 186.24 g/mol.
Molecular Structure Analysis
The molecular structure of “2-Azido-1-(thiomorpholin-4-yl)ethan-1-one” is characterized by the presence of an azide group (N3), a thiomorpholine group, and an ethanone group .Aplicaciones Científicas De Investigación
1. Corrosion Inhibition in Materials Science
Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes, including those with azide groups, on mild steel in acidic environments. The study revealed that azide complexes, such as [Cd2(L1)2(N3)4], show significant corrosion inhibition, as evidenced by electrochemical impedance spectroscopy and potentiodynamic polarization. This research establishes a connection between coordination inorganic chemistry and corrosion engineering, highlighting the potential of azide complexes in protecting metal surfaces from corrosion (Das et al., 2017).
2. Antioxidant Activity in Biochemistry
Drapak et al. (2019) conducted a QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants. The study highlighted the importance of molecular structure parameters in determining antioxidant activities. The research provides a theoretical basis for designing new antioxidants, emphasizing the role of azido and morpholine groups in enhancing antioxidant properties (Drapak et al., 2019).
3. Application in Photoredox Chemistry
Yang et al. (2020) described a process for alkene alkylazidation using sodium azide and heteroarenium salts. This method allows for the incorporation of azido groups and 1,4-dihydropyridin-4-yl groups across C=C bonds, demonstrating a practical approach for the construction of azido-containing compounds in photoredox chemistry (Yang et al., 2020).
4. Development of Magnetic Materials
Li et al. (2008) synthesized azido-bridged Co(2+) compounds using flexible coligands, including 1,2-(tetrazole-1-yl)ethane. The study focused on the structural and magnetic characterization of these compounds, highlighting their potential in developing novel magnetic materials with varied properties (Li et al., 2008).
5. Synthesis of Glycosyl Azido Alcohols
Reddy et al. (2011) achieved the azidation of 1,2-anhydro sugars in a regio- and stereoselective manner using NaN(3). This method led to the creation of sugar-derived morpholine triazoles and sugar oxazin-2-ones, showcasing the versatility of azido groups in the synthesis of structurally diverse sugar derivatives (Reddy et al., 2011).
Propiedades
IUPAC Name |
2-azido-1-thiomorpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c7-9-8-5-6(11)10-1-3-12-4-2-10/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOQTODUVJCXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(thiomorpholin-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1488288.png)

![1-[(Cyclopentylamino)methyl]cyclobutan-1-ol](/img/structure/B1488290.png)
![1-{[(Oxolan-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488291.png)





![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)
